![molecular formula C13H10N2O3S B2457226 (E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide CAS No. 1189062-66-5](/img/structure/B2457226.png)
(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide
Descripción general
Descripción
The compound “(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic organic compound that is often used in the synthesis of pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzo[d][1,3]dioxole moieties, for example, have been used in the synthesis of metal-organic frameworks .
Aplicaciones Científicas De Investigación
- LASSBio-294 Action : LASSBio-294, a thienylhydrazone compound, demonstrated positive inotropic properties. It was administered to rats with MI, leading to partial reversal of cardiac hypertrophy, reduced nuclear density, and decreased collagen volume fraction. LASSBio-294 restored SR function and enhanced contractile protein sensitivity to Ca²⁺, potentially preventing heart failure .
- Application : It may be part of therapeutic interventions to decrease exertional fatigue and improve the quality of life in patients suffering from chronic heart failure .
Cardiac Remodeling and Myocardial Infarction (MI) Treatment
Quality of Life Improvement in Chronic Heart Failure
Metabolism Prediction and Binding Affinity
Mecanismo De Acción
Target of Action
The primary target of LASSBio-294 is the sarcoplasmic reticulum (SR) in cardiac cells . The SR plays a crucial role in regulating intracellular calcium (Ca2+) levels, which are essential for cardiac muscle contraction and relaxation .
Mode of Action
LASSBio-294 interacts with its target, the SR, by improving Ca2+ influx . This interaction enhances the sensitivity of contractile proteins to Ca2+, leading to increased contractility of cardiac muscle .
Biochemical Pathways
LASSBio-294 affects the Ca2+ regulation pathway in cardiac cells. By improving Ca2+ influx into the SR, it enhances the contractile response of these cells . This effect is particularly beneficial in conditions like myocardial infarction, where Ca2+ uptake into the SR is typically reduced .
Result of Action
The action of LASSBio-294 leads to several beneficial effects at the molecular and cellular levels. It reduces cardiac hypertrophy, nuclear density, and collagen volume fraction induced by myocardial infarction . Additionally, it decreases left ventricular end-diastolic pressure (LV EDP), a key indicator of cardiac dysfunction . Overall, LASSBio-294 helps prevent cardiac remodeling and improves diastolic activity .
Action Environment
The action of LASSBio-294 can be influenced by various environmental factors. For instance, the solubility of LASSBio-294 can be increased using imidazolium-based ionic liquids, which can enhance its bioavailability . .
Propiedades
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJHAPRGAZUPL-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189062-66-5 | |
Record name | L-294 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189062665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-294 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9V8QJK5M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does LASSBio-294 exert its cardiotonic effects?
A1: LASSBio-294 acts as an agonist of adenosine A2A receptors. [] This activation leads to increased cyclic AMP levels, which in turn stimulates the sarcoplasmic reticulum Ca2+ pump, enhancing calcium uptake and release, and ultimately improving cardiac muscle contractility. [, ] Additionally, LASSBio-294 exhibits vasodilatory properties by stimulating cyclic GMP production. []
Q2: What are the downstream effects of LASSBio-294 on cardiac function?
A2: LASSBio-294 has demonstrated positive inotropic and lusitropic effects. [] It improves cardiac contractility, accelerates relaxation, and reduces fatigue in skeletal muscle fibers. [] In animal models of heart failure, LASSBio-294 administration prevented cardiac remodeling, improved diastolic dysfunction, and enhanced exercise tolerance. [, ]
Q3: What is the molecular formula and weight of LASSBio-294?
A3: The molecular formula of LASSBio-294 is C13H10N2O3S, and its molecular weight is 274.29 g/mol.
Q4: What spectroscopic data is available for characterizing LASSBio-294?
A4: LASSBio-294 has been characterized using various spectroscopic techniques including IR, Raman, UV, and NMR spectroscopies. [] These studies revealed key structural features, including the presence of a 1,4-N⋯S σ-hole intramolecular interaction that contributes to the compound's conformational stability. [] X-ray powder diffraction analysis has also been employed to determine its crystal structure. []
Q5: What animal models have been used to study LASSBio-294?
A5: LASSBio-294 has been extensively studied in various animal models, including spontaneously hypertensive rats (SHR) subjected to myocardial infarction. [, , , , , ] Additionally, its effects have been investigated in healthy Beagle dogs [] and rabbits with experimentally induced dilated cardiomyopathy. []
Q6: What are the potential therapeutic applications of LASSBio-294?
A6: Based on its pharmacological profile, LASSBio-294 holds promise for treating heart failure, particularly in the context of ischemic heart disease and hypertension. [, ] Furthermore, its analgesic and anti-inflammatory properties, demonstrated in preclinical models, suggest potential applications in pain management. []
Q7: What are the known metabolic pathways of LASSBio-294?
A8: Studies in rat liver microsomes and human recombinant CYP enzymes identified CYP1A2 as the primary enzyme involved in the biotransformation of LASSBio-294. [] A major mammalian metabolite of LASSBio-294 has been identified and its biosynthesis predicted using structure-based approaches. [] Analytical methods, including LC-MS/MS, have been developed and validated for quantifying LASSBio-294 and its metabolites in biological samples. []
Q8: What are the challenges associated with formulating LASSBio-294?
A9: LASSBio-294 exhibits limited solubility in aqueous media, posing challenges for its formulation and delivery. [, ]
Q9: What strategies have been explored to improve the solubility and bioavailability of LASSBio-294?
A10: Researchers have investigated self-emulsifying drug delivery systems (SEDDS) as a promising approach to enhance the solubility and oral bioavailability of LASSBio-294. [] This strategy involves formulating LASSBio-294 with carefully selected oils, surfactants, and co-surfactants to form nanosized emulsions that enhance drug dissolution and absorption. []
Q10: What is known about the safety profile of LASSBio-294?
A11: While preclinical studies suggest that LASSBio-294 is generally well-tolerated, comprehensive toxicological evaluations are necessary to fully assess its safety profile. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.